![molecular formula C18H23N3O2 B2860083 N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide CAS No. 1049374-38-0](/img/structure/B2860083.png)
N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, a piperazine moiety, and a carboxamide group, making it a versatile molecule for various chemical reactions and biological interactions.
作用机制
Target of Action
N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide, also known as N-(3-(4-phenylpiperazin-1-yl)propyl)furan-2-carboxamide, is a synthetic compound that has been found to exhibit potent anti-inflammatory and antimicrobial activities .
Mode of Action
It is believed to interact with its targets, leading to changes that result in its anti-inflammatory and antimicrobial effects
Biochemical Pathways
Given its anti-inflammatory activity, it may impact pathways related to inflammation, such as the cyclooxygenase (cox) pathway . Its antimicrobial activity suggests it may also affect pathways critical to microbial growth and survival .
Result of Action
The compound has been found to exhibit potent anti-inflammatory effects in a carrageenan-induced rat paw edema model in vivo . This suggests that it may reduce inflammation at the molecular and cellular levels. Additionally, it has demonstrated significant antibacterial and antifungal activity, indicating it may inhibit the growth and survival of certain microbes .
生化分析
Biochemical Properties
N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide has been found to exhibit significant antibacterial and antifungal activity . The compound interacts with the oxidoreductase enzyme, as shown in docking studies . The interactions are stabilized by hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with the oxidoreductase enzyme . The compound binds to the enzyme, leading to inhibition or activation of the enzyme .
Dosage Effects in Animal Models
Similar compounds have been found to exhibit anti-inflammatory activities in carrageenan-induced rat paw edema models .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide typically involves the reaction of 4-phenylpiperazine with a suitable furan-2-carboxylic acid derivative. One common method includes the use of reductive amination, where the furan-2-carboxylic acid is first converted to its corresponding aldehyde, which then reacts with 4-phenylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a pyrimidine ring instead of a furan ring.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with a chromen-2-one structure and similar piperazine moiety.
Uniqueness
N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide is unique due to its combination of a furan ring and a piperazine moiety, which imparts distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor and antimicrobial agent sets it apart from other similar compounds.
属性
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-18(17-8-4-15-23-17)19-9-5-10-20-11-13-21(14-12-20)16-6-2-1-3-7-16/h1-4,6-8,15H,5,9-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZKLOMEMQUTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
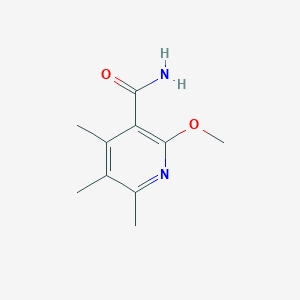
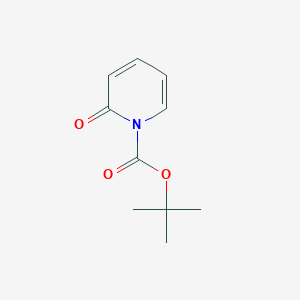
![Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate](/img/structure/B2860004.png)

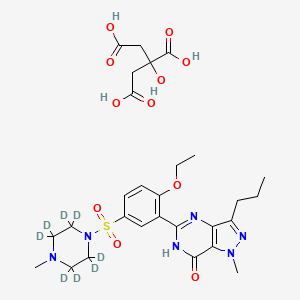

![N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2860012.png)
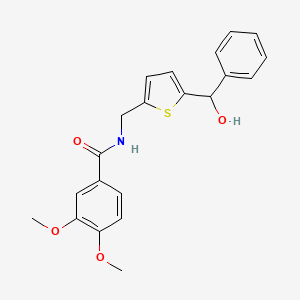
![N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2860015.png)
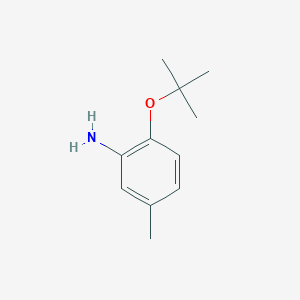
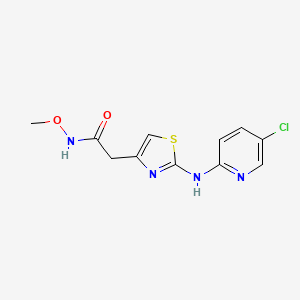
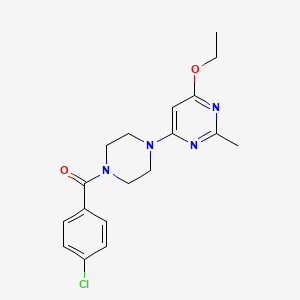
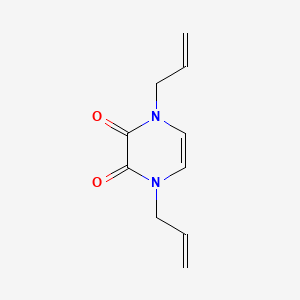
![3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2860023.png)
